Product packaging for 6-Nitro-1-phenylbenzo[cd]indol-2-one(Cat. No.:)

6-Nitro-1-phenylbenzo[cd]indol-2-one

Cat. No.: B4918669
M. Wt: 290.27 g/mol
InChI Key: JNEMVWCJPKWEFZ-UHFFFAOYSA-N
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Description

6-Nitro-1-phenylbenzo[cd]indol-2-one is a specialized organic compound based on the benzo[cd]indol-2-one scaffold, a rigid, planar heterocyclic system of significant interest in advanced materials and pharmaceutical research . This particular molecule is functionalized with a nitro group and a phenyl substituent, making it a valuable building block for further chemical transformations. The nitro group is a strong electron-withdrawing moiety that can be readily reduced to an amine or serve in nucleophilic aromatic substitution reactions, while the phenyl ring can influence the compound's electronic properties and steric profile. The benzo[cd]indol-2-one core is known for its unique distribution of electrons, which facilitates predictable steric and electronic interactions, making it a compelling scaffold for the design of molecules with specific three-dimensional shapes and properties . Primary Research Applications: - Organic Synthesis: Serves as a key precursor or intermediate in the synthesis of more complex polycyclic structures. The nitro group offers a versatile handle for further functionalization via cross-coupling chemistries or reduction to the corresponding aniline. - Materials Science: The planar, conjugated structure of the core scaffold suggests potential applications in the development of organic semiconductors, dyes, and photoluminescent materials, where the nitro and phenyl substituents can be used to fine-tune electronic characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request a custom quote, and the compound can be shipped from global stock locations to ensure prompt delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10N2O3 B4918669 6-Nitro-1-phenylbenzo[cd]indol-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1-phenylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-17-13-8-4-7-12-14(19(21)22)9-10-15(16(12)13)18(17)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEMVWCJPKWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 6 Nitro 1 Phenylbenzo Cd Indol 2 One

Analysis of Synthetic Routes to the Benzo[cd]indol-2-one Parent Scaffold

The benzo[cd]indol-2-one core is a significant structural motif found in a range of biologically active compounds. nih.gov Consequently, various synthetic strategies have been developed for its construction. These methods often start from naphthalene-based precursors and involve a critical cyclization step to form the lactam ring.

One effective organolithium-based approach enables the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. nih.gov This transition-metal-free method proceeds through an intramolecular aromatic nucleophilic substitution, a reaction facilitated by the proximity of the reacting groups in the peri-positions of the naphthalene (B1677914) ring. nih.gov Another strategy involves the use of 1-amino-8-naphthoic acid or its derivatives, which can undergo intramolecular condensation to form the desired lactam structure. While not explicitly detailed in the provided search results, this is a classical and logical approach to such fused heterocyclic systems.

Furthermore, research into related heterocyclic structures, such as isoindolinones, has yielded methods that could be adapted. For instance, rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate provides a pathway to isoindolinone scaffolds under mild conditions. researchgate.net Such catalytic systems highlight the ongoing innovation in the synthesis of complex heterocyclic architectures.

Table 1: Selected Synthetic Approaches to Benzo[cd]indole and Related Scaffolds

Method Starting Materials Key Reagents/Catalysts Notes Source(s)
Organolithium Approach peri-Dihalonaphthalenes, Nitriles n-Butyllithium Transition-metal-free, proceeds via 1-halo-8-lithionaphthalenes. nih.gov
Rhodium-Catalyzed Annulation N-Methoxybenzamides, Potassium (ethenyl)trifluoroborate Rhodium(III) catalyst Forms isoindolinone scaffolds, demonstrates C-H activation strategy. researchgate.net
Base-Promoted Cascade ortho-Carbonyl-substituted benzonitriles K2CO3 Metal-free, one-pot cascade reaction. researchgate.net

Development and Optimization of Specific Synthetic Pathways to 6-Nitro-1-phenylbenzo[cd]indol-2-one

Achieving the target molecule requires a synthetic sequence that correctly installs the nitro group at the C6 position and the phenyl group at the N1 position of the benzo[cd]indol-2-one core. The order of these functionalization steps—nitration, cyclization, and N-arylation—is a critical consideration for a successful synthesis.

The selection of an appropriate starting material is fundamental. A logical approach could begin with a nitrated naphthalene derivative. For instance, starting with a 4-nitro-substituted 1,8-dicarboxylic acid naphthalene derivative or a related compound would incorporate the required nitro group from the outset.

Alternatively, the synthesis could commence with the unfunctionalized benzo[cd]indol-2-one parent scaffold, which would then undergo electrophilic nitration. The synthesis of related nitro-heterocycles, such as 6-methoxy-5-nitro-1-tetralone, begins with the nitration of 6-methoxy-1-tetralone, demonstrating the feasibility of nitrating a pre-formed polycyclic system. mdpi.com The choice between these "early-stage" versus "late-stage" nitration strategies depends on factors like regioselectivity and the stability of intermediates.

Cyclization: As discussed previously, the formation of the benzo[cd]indol-2-one ring is a key step. If starting from a naphthalene derivative like 1-amino-8-carboxynaphthalene, an intramolecular amide bond formation (lactamization) would be the final ring-closing step. A transition-metal-free approach using 1-halo-8-lithionaphthalenes offers an alternative where the nitrogen is incorporated from a nitrile. nih.gov

Nitration: The introduction of the nitro group at the C6 position is typically achieved through electrophilic aromatic substitution. A standard nitrating mixture, such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or nitric acid in acetic anhydride, is commonly employed. mdpi.com The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration or side reactions. The directing effects of the existing lactam functionality on the benzo[cd]indol-2-one ring would influence the regioselectivity of this step, favoring substitution at specific positions.

N-Arylation: The introduction of the phenyl group onto the lactam nitrogen can be accomplished via several methods, most notably copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions typically involve treating the N-H of the benzo[cd]indol-2-one with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a metal catalyst, a suitable ligand, and a base.

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound.

For Cyclization: While some routes are catalyst-free, others may employ acid or base catalysis to promote intramolecular condensation. researchgate.net Transition metal catalysis, particularly with rhodium or palladium, is prevalent in modern synthetic methods for constructing heterocyclic cores. researchgate.net

For N-Arylation: The Ullmann reaction traditionally uses copper catalysts. Modern variations often provide higher yields and milder reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming C-N bonds and is highly applicable for the N-phenylation of the lactam core.

Mechanistically, the nitration step proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The N-arylation reaction mechanism involves the formation of a metal-amide complex, followed by oxidative addition of the aryl halide to the metal center and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst.

The purification of intermediates and the final product is crucial for obtaining a compound of high purity. Common laboratory techniques are employed throughout the synthetic sequence.

Extraction and Washing: After a reaction, the crude product is often worked up by extraction into an organic solvent, followed by washing with water and brine to remove inorganic salts and water-soluble impurities. nih.gov

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is extensively used to separate the desired product from unreacted starting materials and byproducts. nih.govmdpi.com Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating minor components, preparative HPLC is the method of choice. sci-hub.se This technique uses high pressure to pass the sample through a column with a smaller particle size, providing superior separation. sci-hub.se

Table 2: Common Purification Techniques in the Synthesis of Benzo[cd]indol-2-one Derivatives

Technique Description Typical Use Case Source(s)
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). Primary purification of crude reaction mixtures. nih.govmdpi.com
Recrystallization Dissolving the impure solid in a hot solvent and allowing it to cool, forming pure crystals. Final purification of solid products. nih.gov
Preparative HPLC A high-resolution chromatography technique for isolating and purifying compounds. Isolation of high-purity compounds or separation of complex mixtures. sci-hub.se
Extraction and Washing Partitioning compounds between two immiscible liquid phases (e.g., organic and aqueous). Initial work-up to remove inorganic byproducts and water-soluble impurities. nih.gov

Assessment of Scalability and Practicality of Synthetic Protocols

The scalability of a synthetic route is determined by several factors, including cost, safety, reaction yields, and ease of operation. For the synthesis of this compound, a practical route would prioritize:

Mild and Safe Reaction Conditions: Avoiding harsh reagents (e.g., strong acids at high temperatures) or high-pressure conditions improves the safety profile and reduces the need for specialized equipment. researchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates (a "one-pot" or "cascade" reaction) can significantly improve efficiency and reduce waste. researchgate.net

While transition-metal-catalyzed reactions are powerful, the cost of catalysts like palladium and rhodium and the need to remove trace metals from the final product can be drawbacks for large-scale production. Therefore, transition-metal-free routes or the use of highly efficient, low-loading catalysts are often preferred for industrial applications. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Nitro 1 Phenylbenzo Cd Indol 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

Table 1: Predicted HRMS Data for 6-Nitro-1-phenylbenzo[cd]indol-2-one

Ion Molecular Formula Calculated Mass (m/z)
[M]⁺ C₁₇H₁₀N₂O₃ 290.0691
[M+H]⁺ C₁₇H₁₁N₂O₃⁺ 291.0764

The verification of the experimental mass to within a narrow tolerance (typically < 5 ppm) of the calculated mass would provide strong evidence for the proposed molecular formula.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzo[cd]indol-2-one core and the N-phenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would be complex, with signals for the protons on the fused ring system and the phenyl group. The nitro group at the 6-position will significantly deshield adjacent protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to appear at a characteristic downfield shift. The presence of the nitro group and the phenyl group will also influence the chemical shifts of the aromatic carbons. While specific spectral data for the title compound is not available, analysis of related structures such as various substituted indoles and benzo[a]pyrenes allows for the prediction of chemical shift regions. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (benzoindolone) 7.5 - 9.0 110 - 140
Aromatic CH (phenyl) 7.2 - 7.8 125 - 135
Aromatic C-NO₂ - 145 - 155
Aromatic C-N - 130 - 145
Aromatic C-C=O - 115 - 125

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin couplings, helping to identify adjacent protons within the phenyl ring and the benzo[cd]indol-2-one core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the phenyl ring to the nitrogen of the benzo[cd]indol-2-one system and confirming the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the N-phenyl group relative to the plane of the benzo[cd]indol-2-one core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Lactam N-H (if present) Stretching ~3200 (not applicable for N-phenyl)
Carbonyl (C=O) Stretching 1680 - 1720
Aromatic C=C Stretching 1450 - 1600
Nitro (NO₂) Asymmetric Stretching 1500 - 1560

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to π → π* and n → π* electronic transitions.

The introduction of the nitro group, a strong electron-withdrawing group, and the phenyl group can cause shifts in the absorption maxima (λ_max) compared to the parent benzo[cd]indol-2-one scaffold. Specifically, a bathochromic (red) shift is often observed. For related 2-phenylbenzo[cd]indole (B12798071) derivatives, absorption maxima have been reported in the range of 350-400 nm. The fluorescence properties, including the emission wavelength and quantum yield, would provide further information about the excited state dynamics of the molecule.

Table 4: Expected Electronic Absorption Properties for this compound

Transition Type Expected λ_max (nm)
π → π* 250 - 450

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While the aforementioned spectroscopic techniques provide a comprehensive picture of the molecule's structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the atomic connectivity and the three-dimensional arrangement of the atoms in space.

For this compound, an X-ray crystal structure would definitively confirm the position of the nitro group at C6 and the phenyl substituent at N1. It would also reveal the planarity of the benzo[cd]indol-2-one ring system and the orientation of the phenyl group relative to this plane. Although a crystal structure for the title compound is not found in the searched literature, crystallographic data for the parent benz(cd)indol-2(1H)-one is available and provides a reference for the core structure. The successful growth of a single crystal of sufficient quality would be a prerequisite for this analysis.

Crystal Growth Strategies

Information regarding the specific solvents, temperature conditions, or methodologies (e.g., slow evaporation, vapor diffusion, cooling crystallization) for obtaining single crystals of this compound is not available in the scientific literature.

Crystallographic Data Collection and Refinement

Without experimental data from single-crystal X-ray diffraction studies, no information can be provided on the crystallographic parameters of this compound. This includes details such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular forces, such as hydrogen bonds, π-π stacking, or van der Waals interactions, that govern the crystal packing of this compound cannot be conducted without the foundational crystallographic data.

Due to a lack of specific research data on the computational and theoretical investigations of this compound, this article cannot be generated at this time. Extensive searches did not yield specific studies on the quantum chemical calculations, spectroscopic parameter predictions, molecular electrostatic potential mapping, conformational analysis, or theoretical reactivity modeling for this particular compound.

The available scientific literature focuses on related but structurally distinct molecules. Providing information on these analogs would not adhere to the strict requirement of focusing solely on this compound. Therefore, to maintain scientific accuracy and adhere to the user's instructions, the generation of the requested article is not possible without the necessary foundational research data.

Reactivity Profiles and Mechanistic Studies of 6 Nitro 1 Phenylbenzo Cd Indol 2 One

Nucleophilic and Electrophilic Reactions on the Benzo[cd]indol-2-one Core

The benzo[cd]indol-2-one core possesses distinct sites for both nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions less favorable. lkouniv.ac.innih.govwikipedia.org Conversely, this deactivation facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. wikipedia.org

The innate nucleophilicity of the indole (B1671886) nitrogen can be exploited in N-alkylation reactions. mdpi.com However, the presence of the strongly electron-withdrawing nitro group can diminish this nucleophilicity. In the broader context of indole chemistry, modifications at the C2 and C3 positions are common due to the inherent nucleophilic character of these positions in the indole ring. mdpi.com For instance, 3-nitroindoles can be attacked by nucleophiles at the C2-position. mdpi.com

Electrophilic substitution on the indole nucleus, while generally retarded by the nitro group, can still occur under specific conditions. For example, azo coupling with diazonium salts, an electrophilic substitution, is a known reaction for indoles. rsc.org

Transformation of the Nitro Group: Reduction, Substitution, and Cycloaddition Reactions

The nitro group is a versatile functional group that can undergo a range of transformations, significantly altering the properties of the parent molecule.

Reduction: The reduction of aromatic nitro compounds is a well-established and widely utilized transformation. wikipedia.org The nitro group can be reduced to various functional groups depending on the reducing agent and reaction conditions. Common products include anilines, hydroxylamines, and azo compounds. wikipedia.org

To Anilines: Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a common method for reducing nitroarenes to anilines. wikipedia.orgorganic-chemistry.org Other reagents such as iron in acidic media and sodium hydrosulfite are also effective. wikipedia.org A metal-free reduction using HSiCl3 and a tertiary amine can also achieve this transformation for both aromatic and aliphatic nitro groups. organic-chemistry.org

To Hydroxylamines: The reduction of nitroarenes to N-arylhydroxylamines can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride or through catalytic methods with specific controls. wikipedia.orgmdpi.com A selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has also been reported. organic-chemistry.org

To Azo and Hydrazine Compounds: Treatment of aromatic nitro compounds with metal hydrides can lead to the formation of azo compounds, while using excess zinc metal can result in N,N'-diarylhydrazines. wikipedia.org

The reduction of the nitro group is a critical step in many synthetic pathways, as the resulting amino group can be further functionalized. nih.gov For instance, the reduction of a nitro group can be a key step in the synthesis of heterocyclic compounds like pyrrolo[3,2-c]carbazoles. researchgate.net

Substitution: While direct nucleophilic substitution of the nitro group itself is not as common as its reduction, the activating effect of the nitro group facilitates nucleophilic aromatic substitution at other positions on the ring. wikipedia.org

Cycloaddition: Nitro compounds can participate in cycloaddition reactions. For example, 2-nitro-1,3-enynes have been used in palladium-catalyzed (4+2) cycloaddition reactions to produce functionalized tetrahydroquinolines. researchgate.net These reactions highlight the ability of the nitro group to influence the electronic properties of a molecule and enable its participation in pericyclic reactions. youtube.com

Reactivity of the Phenyl Substituent

Electrophilic aromatic substitution reactions on the phenyl ring are possible. The directing effect of the substituent already present on the phenyl ring would determine the position of the incoming electrophile, leading to ortho, meta, or para isomers. wikipedia.org However, the deactivating nature of the main heterocyclic core might make these reactions challenging.

Photochemical and Thermal Transformations of 6-Nitro-1-phenylbenzo[cd]indol-2-one

Photochemical and thermal conditions can induce specific transformations in molecules containing nitro and aromatic functionalities.

Photochemical Transformations: Photochemical conditions can be utilized for specific reactions, such as the selective reduction of nitroarenes to N-arylhydroxylamines. organic-chemistry.org Cycloaddition reactions can also be influenced by photochemical activation, leading to different stereochemical outcomes compared to thermal conditions. youtube.com For instance, [4+2] cycloadditions are often thermally allowed, while some [2+2] and [6+2] cycloadditions may proceed under photochemical induction. youtube.com

Thermal Transformations: Thermal decomposition of nitro compounds, especially those with multiple nitro groups, can be explosive due to the release of molecular nitrogen and energy. lkouniv.ac.in In the context of controlled reactions, thermal conditions are often employed for cycloadditions and other rearrangements. youtube.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters provides crucial insights into the mechanisms and feasibility of chemical transformations.

Reaction Kinetics: The rate of reactions involving this compound would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, the rate of nitroreduction can be significantly affected by the steric and electronic environment of the nitro group. nih.gov Kinetic isotope effects can be used to probe reaction mechanisms, such as in the Ter Meer reaction of nitroalkanes. wikipedia.org

Thermodynamic Parameters: Thermodynamic stability plays a role in product distribution. For example, in the cycloaddition of indoles with nitroalkenes, the formation of a thermodynamically more stable nitroalkane byproduct was observed. mdpi.com The study of thermodynamic parameters helps in understanding the equilibrium position of reversible reactions and predicting the most stable products.

Chemical Modifications and Derivatization Strategies of 6 Nitro 1 Phenylbenzo Cd Indol 2 One

Synthesis of Analogues with Varied Substituents on the Phenyl Ring

The introduction of substituents onto the N-phenyl ring of 6-Nitro-1-phenylbenzo[cd]indol-2-one is a primary strategy for modulating its properties. This can be achieved by employing appropriately substituted phenylhydrazines in the initial synthesis or through post-synthetic modifications of a precursor. Key synthetic methodologies include the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

The Ullmann condensation provides a classical and effective method for N-arylation. wikipedia.orgresearchgate.net This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or, in this context, the N-H of a 6-nitrobenzo[cd]indol-2-one precursor with a substituted phenyl halide. wikipedia.org The reaction conditions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The presence of an electron-withdrawing group on the aryl halide can facilitate the reaction. wikipedia.org

A more contemporary and versatile approach is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed method couples an aryl boronic acid with an aryl halide or triflate. nih.govnih.govorganic-chemistry.org For the synthesis of 1-aryl-6-nitrobenzo[cd]indol-2-ones, this would typically involve the coupling of 1-halo-6-nitrobenzo[cd]indol-2-one with a substituted phenylboronic acid. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura reaction make it a highly attractive method for generating a diverse range of analogues. nih.govorganic-chemistry.org

Below is a data table illustrating a series of hypothetical analogues of this compound with varied substituents on the phenyl ring, which could be synthesized using the aforementioned methods.

Substituent on Phenyl RingPotential Synthetic Route
4-MethoxyUllmann condensation with 4-iodoanisole (B42571) or Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
4-ChloroUllmann condensation with 1-chloro-4-iodobenzene (B104392) or Suzuki-Miyaura coupling with 4-chlorophenylboronic acid.
4-MethylUllmann condensation with 4-iodotoluene (B166478) or Suzuki-Miyaura coupling with 4-methylphenylboronic acid.
4-TrifluoromethylUllmann condensation with 4-iodobenzotrifluoride (B1294960) or Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid.
3-NitroUllmann condensation with 1-iodo-3-nitrobenzene (B31131) or Suzuki-Miyaura coupling with 3-nitrophenylboronic acid.

Functionalization of the Benzo[cd]indol-2-one Moiety at Different Positions

Further derivatization can be achieved by introducing functional groups at various positions on the benzo[cd]indol-2-one core. Electrophilic aromatic substitution (EAS) is a primary pathway for such modifications. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents, namely the deactivating meta-directing nitro group and the ortho-, para-directing N-phenyl group. libretexts.orglibretexts.org

The nitro group at the 6-position strongly deactivates the ring towards electrophilic attack. youtube.com However, the N-phenyl group, although attached to a lactam nitrogen, can still exert an influence on the aromatic system. The interplay of these electronic effects will determine the position of further substitution. Given the strong deactivating nature of the nitro group, forcing conditions may be required for subsequent electrophilic substitutions.

Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The position of halogenation would be influenced by the combined directing effects of the existing groups.

Nitration: Further nitration, if achievable under harsh conditions (e.g., fuming nitric acid and sulfuric acid), would likely be directed to a meta position relative to the existing nitro group. youtube.com

Sulfonation: Reaction with fuming sulfuric acid could introduce a sulfonic acid group onto the aromatic ring.

The following table outlines potential functionalization products. The exact position of substitution would need to be determined experimentally, but predictions can be made based on established principles of electrophilic aromatic substitution.

ReactionReagentPotential Product(s)
BrominationNBS, catalystBromo-6-nitro-1-phenylbenzo[cd]indol-2-one
ChlorinationNCS, catalystChloro-6-nitro-1-phenylbenzo[cd]indol-2-one
NitrationHNO₃/H₂SO₄Dinitro-1-phenylbenzo[cd]indol-2-one

Strategies for Post-Synthetic Modification of the Nitro Group and its Derivatives

The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the chemical space of accessible derivatives. The most common transformation is the reduction of the nitro group to an amine. wikipedia.orgyoutube.com

Several methods are available for the reduction of aromatic nitro compounds: commonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comnih.gov This method is generally high-yielding but may not be suitable for substrates with other reducible functional groups. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl), or iron (Fe) in acetic acid, are classic and effective methods for nitro group reduction. researchgate.netscispace.comacsgcipr.orgaskiitians.com These methods are often chemoselective and tolerate a wider range of functional groups. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in the presence of multiple nitro groups. commonorganicchemistry.com

The resulting 6-amino-1-phenylbenzo[cd]indol-2-one is a key intermediate for further derivatization. The amino group can be:

Acylated: Reaction with acid chlorides or anhydrides to form amides.

Alkylated: Reaction with alkyl halides.

Diazotized: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

The stepwise reduction of the nitro group can also lead to other functionalities like hydroxylamines or nitroso compounds under carefully controlled conditions. numberanalytics.comnumberanalytics.com

TransformationReagent(s)Product
Reduction to AmineH₂, Pd/C or SnCl₂, HCl6-Amino-1-phenylbenzo[cd]indol-2-one
Reduction to HydroxylamineZn, NH₄Cl6-(Hydroxyamino)-1-phenylbenzo[cd]indol-2-one
Diazotization followed by Sandmeyer Reaction1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN)6-Halo/Cyano-1-phenylbenzo[cd]indol-2-one

Establishment of Structure-Reactivity and Structure-Function Relationships within Derivatives (Non-Biological Activity Focus)

Systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-function relationships, with a focus on non-biological properties such as photophysics and chemical reactivity.

Structure-Reactivity Relationships:

The electronic nature of the substituents on the N-phenyl ring is expected to have a pronounced effect on the reactivity of the benzo[cd]indol-2-one core.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. numberanalytics.comnih.govd-nb.info The rate of SNAr reactions, for instance, the displacement of a hypothetical leaving group on the benzo[cd]indol-2-one ring, would be enhanced by additional electron-withdrawing substituents on the N-phenyl ring. Conversely, electron-donating groups would decrease the rate of such reactions. stackexchange.com

Reactivity of the Nitro Group: The ease of reduction of the nitro group can also be influenced by the substituents on the N-phenyl ring. Electron-donating groups on the phenyl ring would increase the electron density of the entire system, potentially making the nitro group slightly more difficult to reduce.

Structure-Function Relationships (Photophysical Properties):

The extended π-system of the benzo[cd]indol-2-one core suggests that its derivatives may possess interesting photophysical properties. The absorption and emission characteristics are likely to be highly dependent on the nature and position of the substituents.

Influence of Phenyl Ring Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) on the N-phenyl ring would be expected to cause a bathochromic (red) shift in the absorption and emission spectra due to an increase in the energy of the highest occupied molecular orbital (HOMO). science.govchemrxiv.org Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) would likely lead to a hypsochromic (blue) shift.

Influence of Benzo[cd]indol-2-one Core Functionalization: The introduction of additional chromophores or auxochromes directly onto the heterocyclic core would also significantly alter the photophysical properties. For example, conversion of the nitro group to an amino group would introduce a strong electron-donating group, likely causing a significant red shift in the spectra.

The following table provides a hypothetical correlation between substituents and expected changes in photophysical properties.

CompoundSubstituent TypeExpected Effect on λmax (Absorption/Emission)
1-(4-Methoxyphenyl)-6-nitrobenzo[cd]indol-2-oneElectron-DonatingBathochromic Shift (Red Shift)
1-(4-Chlorophenyl)-6-nitrobenzo[cd]indol-2-oneElectron-WithdrawingHypsochromic Shift (Blue Shift)
6-Amino-1-phenylbenzo[cd]indol-2-oneElectron-Donating (on core)Significant Bathochromic Shift

By systematically synthesizing and characterizing a library of these derivatives, a comprehensive understanding of the structure-property relationships can be established, paving the way for the rational design of novel materials with tailored electronic and photophysical characteristics.

Advanced Materials Science and Chemical Probe Applications of 6 Nitro 1 Phenylbenzo Cd Indol 2 One and Its Derivatives Excluding Clinical Applications

Exploration as Organic Dyes and Pigments

Historically, the parent compound, benzo[cd]indol-2(1H)-one, has been utilized in the formulation of dyes. nih.govfrontiersin.org This historical application underscores the inherent chromophoric properties of this scaffold. The extended π-system of the benzo[cd]indol-2-one core is responsible for its ability to absorb and emit light, a fundamental characteristic of organic dyes and pigments.

The specific derivative, 6-Nitro-1-phenylbenzo[cd]indol-2-one, is expected to exhibit pronounced color due to the presence of the nitro group, a potent auxochrome and electron-withdrawing group. This substitution can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in deeper colors. The phenyl group at the 1-position further extends the conjugation of the system, which can also influence the color and other photophysical properties. While detailed studies on its performance as a dye or pigment are not extensively documented in the available literature, its structural features are highly indicative of its potential in this area.

Potential in Organic Electronics and Optoelectronic Devices

The unique electronic properties of the benzo[cd]indol-2-one framework make it a candidate for applications in organic electronics. chemimpex.com The planar structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductor materials.

Some research suggests that benzo[cd]indol-2(1H)-one is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com In the context of OLEDs, derivatives of this scaffold could potentially function as emissive materials or as host materials in the emissive layer. The tunability of the emission color through chemical modification is a key advantage of organic materials. For this compound, the combination of the electron-withdrawing nitro group and the electron-donating character that can be induced in the phenyl ring could create a "push-pull" system. Such systems are known to exhibit intramolecular charge transfer (ICT) characteristics, which can be beneficial for achieving efficient electroluminescence.

In OPVs, benzo[cd]indol-2-one derivatives could be explored as either electron donor or electron acceptor materials. The ability to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through substitution is critical for designing efficient OPV materials. The nitro and phenyl groups in this compound would significantly impact these energy levels, suggesting its potential, though specific studies are needed to confirm its utility in this domain.

The benzo[cd]indol-2-one scaffold has been successfully employed in the development of fluorescent probes for biological imaging. Research has been conducted to explore derivatives of benzo[cd]indol-2(1H)-ones as fluorescent probes for subcellular organelles. nih.gov

One study focused on developing novel polyamine-benzo[cd]indol-2(1H)-one conjugates. Among the synthesized compounds, a derivative, compound 15f, was found to target lysosomes and exhibited strong green fluorescence, indicating its potential as a biological imaging agent. nih.gov This demonstrates that the benzo[cd]indol-2-one core can be functionalized to create probes for specific cellular components. The inherent fluorescence of the scaffold, coupled with the targeting capabilities of appended functional groups, makes it a versatile platform for the design of molecular probes. While the fluorescence properties of this compound have not been specifically reported, the presence of the nitro group might quench fluorescence to some extent, a phenomenon that could potentially be exploited in "turn-on" fluorescent probes where a reaction or binding event displaces the quenching group.

Compound Target Organelle Observed Fluorescence Potential Application
Polyamine-benzo[cd]indol-2(1H)-one conjugate (15f)LysosomesGreenIn vitro imaging agent

Integration into Chemo-sensors and Biosensors for Analytical Detection

The development of chemosensors and biosensors often relies on chromophoric and fluorophoric units that signal the presence of an analyte. The benzo[cd]indol-2-one scaffold, with its responsive electronic structure, is a promising candidate for such applications. Modifications to the core structure can be designed to induce a detectable change in absorption or fluorescence upon interaction with a specific chemical or biological species.

For instance, the introduction of receptor moieties for ions or small molecules onto the this compound framework could lead to new sensory materials. The nitro group, being electron-withdrawing, can enhance the sensitivity of the probe by modulating the electronic properties of the signaling unit. However, specific research on the integration of this particular compound into chemosensors or biosensors is yet to be reported.

Role in Supramolecular Chemistry and Self-Assembly Processes

The planar and rigid nature of the benzo[cd]indol-2-one core makes it an attractive building block for supramolecular chemistry. Molecules with such defined shapes can participate in predictable non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-ordered self-assembled structures. These structures can range from simple dimers to complex, functional architectures.

The presence of the phenyl group in this compound can further influence self-assembly through additional π-stacking interactions. The nitro group could participate in hydrogen bonding or other electrostatic interactions. The ability to form ordered assemblies is crucial for the development of materials with anisotropic properties, such as organic conductors or materials with nonlinear optical activity.

Application as Building Blocks in Advanced Polymer Chemistry and Nanomaterials

The benzo[cd]indol-2-one scaffold serves as a valuable building block in the synthesis of complex organic materials, including polymers and nanomaterials. chemimpex.com By incorporating this rigid, photoactive unit into a polymer backbone, materials with enhanced thermal stability, specific optical properties, or charge-transport characteristics can be created.

For example, this compound could be functionalized with polymerizable groups to be incorporated into polymers for applications in organic electronics or as sensory materials. The defined structure of the benzo[cd]indol-2-one unit can impart a degree of order to the resulting polymer. Furthermore, the synthesis of nanoparticles from such functional organic molecules is an emerging area of nanotechnology. scispace.com The self-assembly properties of benzo[cd]indol-2-one derivatives could be harnessed to create well-defined nanostructures with unique optical and electronic properties.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements Regarding 6-Nitro-1-phenylbenzo[cd]indol-2-one

The chemical compound this compound is a specific derivative of the benzo[cd]indol-2-one heterocyclic system. While direct and extensive research on this exact molecule is not widely documented in publicly available literature, a significant body of work on the parent scaffold and its various derivatives provides a strong basis for understanding its potential characteristics and achievements in a broader context. The core benzo[cd]indol-2-one structure is recognized as a versatile scaffold in medicinal chemistry and materials science. frontiersin.orgchemimpex.comnih.gov

Key achievements in the study of the broader class of benzo[cd]indol-2-one derivatives, which inform our understanding of this compound, include:

Development of Synthetic Methodologies: Researchers have established various synthetic routes to the benzo[cd]indol-2-one core and its substituted analogues. These methods often involve multi-step sequences starting from naphthalenic precursors. sci-hub.seacs.org The introduction of substituents at different positions of the scaffold has been a key focus, enabling the fine-tuning of its properties. For instance, methods for N-alkylation and N-arylation, as well as electrophilic substitution on the aromatic rings, are documented. nih.govacs.org The synthesis of the title compound would likely involve the N-arylation of 6-nitrobenzo[cd]indol-2-one or the nitration of 1-phenylbenzo[cd]indol-2-one.

Applications in Medicinal Chemistry: A significant achievement in the field is the identification of benzo[cd]indol-2-one derivatives as potent inhibitors of various biological targets. Notably, they have been investigated as inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are crucial in the regulation of gene expression and are implicated in cancer and inflammatory diseases. sci-hub.seacs.orgnih.govbohrium.com Furthermore, derivatives have been explored as inhibitors of Aurora B kinase and as agents targeting the Hedgehog signaling pathway, both of which are important in cancer therapy. researchgate.netnih.gov

Foundation for Functional Materials: The benzo[cd]indol-2-one scaffold has been identified as a valuable building block for the synthesis of organic materials, including dyes and pigments. chemimpex.comnih.gov Its extended aromatic system suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

The specific introduction of a nitro group at the 6-position and a phenyl group at the 1-position is expected to significantly modulate the electronic and steric properties of the parent scaffold. The nitro group, being a strong electron-withdrawing group, would influence the electron density distribution across the molecule, potentially impacting its photophysical properties and its interactions with biological targets. The N-phenyl group can affect the molecule's conformation, solubility, and intermolecular interactions, such as π-stacking. acs.org

Identification of Remaining Research Gaps and Unexplored Scientific Avenues

Despite the progress in the broader field of benzo[cd]indol-2-one chemistry, several research gaps and unexplored avenues exist, particularly concerning this compound:

Synthesis and Characterization: The most immediate research gap is the definitive synthesis and comprehensive characterization of this compound. While plausible synthetic routes can be proposed based on existing literature, the actual execution, optimization of reaction conditions, and full spectroscopic and crystallographic characterization of the compound remain to be reported.

Photophysical Properties: The presence of the nitro group, a well-known chromophore and fluorescence quencher, in conjunction with the extended aromatic system, suggests that this compound may possess interesting photophysical properties. rsc.org A systematic investigation of its absorption and emission spectra, quantum yields, and excited-state dynamics is a significant unexplored avenue. Such studies could reveal its potential as a fluorescent probe or a component in photoactive materials.

Biological Activity: While numerous benzo[cd]indol-2-one derivatives have been screened for biological activity, the specific pharmacological profile of this compound is unknown. It would be of interest to evaluate its activity against the biological targets for which other derivatives have shown promise, such as BET bromodomains and various kinases. sci-hub.seacs.orgnih.govbohrium.comresearchgate.netnih.gov

Functional Material Applications: The potential of this compound in materials science is largely unexplored. The combination of the electron-withdrawing nitro group and the electron-rich benzo[cd]indol-2-one core could create a "push-pull" system, which is a common design motif for materials with nonlinear optical (NLO) properties. mdpi.com Its utility in organic electronic devices also warrants investigation.

Comparative Studies: A systematic comparison of the properties of this compound with its isomers (where the nitro group is at a different position) and with analogues bearing different substituents at the 1- and 6-positions would provide valuable structure-property relationships.

Prognosis for Future Methodological Advances in the Synthesis and Characterization of Benzo[cd]indol-2-one Derivatives

The field of organic synthesis is continually evolving, and future methodological advances are expected to significantly impact the synthesis and characterization of benzo[cd]indol-2-one derivatives, including this compound.

Advanced Synthetic Methods: Future synthetic strategies are likely to move towards more efficient and sustainable methods. This includes the development of one-pot reactions and cascade reactions to construct the benzo[cd]indol-2-one core with the desired substituents in fewer steps and with higher atom economy. researchgate.net The application of modern catalytic methods, such as C-H activation, could provide more direct routes to functionalize the scaffold, avoiding the need for pre-functionalized starting materials. Transition-metal-free synthetic approaches are also gaining traction. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry techniques could enable the rapid synthesis of large libraries of benzo[cd]indol-2-one derivatives with diverse substitution patterns. When coupled with high-throughput screening methods, this approach could accelerate the discovery of new compounds with desired biological activities or material properties.

Advanced Characterization Techniques: Beyond standard spectroscopic techniques (NMR, IR, Mass Spectrometry), future research will likely employ more advanced characterization methods. For instance, ultrafast transient absorption spectroscopy could be used to probe the excited-state dynamics of these molecules, which is crucial for understanding their photophysical behavior. umaine.edu In-depth studies of their solid-state properties using techniques like single-crystal X-ray diffraction and atomic force microscopy will be essential for their application in materials science.

Computational Modeling: The integration of computational chemistry will play an increasingly important role. Density functional theory (DFT) calculations can predict the electronic structure, spectroscopic properties, and reactivity of new derivatives, guiding synthetic efforts and helping to rationalize experimental observations. Molecular docking and molecular dynamics simulations will continue to be invaluable tools in medicinal chemistry for predicting binding affinities and understanding the interactions of these compounds with biological targets.

Broader Impact of Research on this compound in Organic Synthesis and Functional Materials Science

The study of this compound, while specific, has the potential for a broader impact on the fields of organic synthesis and functional materials science.

Expansion of the Chemical Toolbox: The development of a robust and versatile synthesis for this compound would add new tools to the synthetic organic chemist's toolbox for the construction of complex, functionalized heterocyclic systems. The methodologies developed could potentially be applied to the synthesis of other related nitrogen-containing polycyclic aromatic compounds. nih.gov

Design of Novel Functional Materials: The unique electronic properties imparted by the nitro and phenyl substituents could make this compound a valuable building block for new functional materials. For instance, its potential as a push-pull chromophore could be exploited in the development of materials for second-order nonlinear optics. mdpi.com In the realm of organic electronics, it could be investigated as an n-type semiconductor or as a component in charge-transfer complexes. The ability to tune the properties of the benzo[cd]indol-2-one scaffold through substitution is a key advantage for the rational design of materials with tailored properties. chemimpex.com

Informing Medicinal Chemistry Efforts: Even if this compound itself does not prove to be a potent drug candidate, its synthesis and study would contribute to a deeper understanding of the structure-activity relationships (SAR) for the benzo[cd]indol-2-one class of compounds. This knowledge can inform the design of future generations of inhibitors for targets like BET bromodomains and kinases, potentially leading to more effective and selective therapeutic agents. sci-hub.seacs.orgnih.govbohrium.comnih.gov

Data Tables

Table 1: Examples of Substituted Benzo[cd]indol-2-one Derivatives and Their Investigated Applications

Derivative ClassSubstitution PatternInvestigated ApplicationReference(s)
N-Alkyl/Aryl Sulfonyl DerivativesVaried substituents on the N-aryl/alkyl and sulfonyl groupsAurora B Kinase Inhibition researchgate.net
Polyamine ConjugatesPolyamine chains at the N-positionLysosome-Targeted Anti-metastatic Agents, Bio-imaging frontiersin.orgnih.govnih.gov
Sulfonamide DerivativesVaried sulfonamide moietiesBRD4 Bromodomain Inhibition sci-hub.seacs.orgnih.govbohrium.com
Unsubstituted/Simple AlkylCore scaffold and simple alkyl substitutionsHedgehog Pathway Inhibition nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Nitro-1-phenylbenzo[cd]indol-2-one?

  • Methodological Answer : Synthesis requires careful selection of nitroindole precursors (e.g., 5-Nitro-1H-indole-3-carbaldehyde, as seen in related compounds) and controlled nitration conditions to avoid over-oxidation. Purification via recrystallization (mp >300°C for analogous nitroindoles ) and characterization using elemental analysis (e.g., CHN-Rapid Heraeus analyzer) are critical for verifying purity . Reaction solvents must be anhydrous to prevent hydrolysis of intermediates.

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify nitro (NO₂) and carbonyl (C=O) stretches (typical ranges: 1520–1350 cm⁻¹ for NO₂; 1700–1650 cm⁻¹ for C=O) .
  • ¹H/¹³C NMR in DMSO-d6 (as per Bruker DRX-400 protocols) to confirm aromatic proton environments and substituent positions .
  • Mass spectrometry (e.g., HP 5937 MSD) to validate molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of nitroaromatic compounds like this?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and nitro groups. For solubility quantification, use UV-Vis spectroscopy with incremental solvent titration, referencing extinction coefficients of similar nitroindoles .

Advanced Research Questions

Q. How can contradictory NMR data for nitroaromatic systems be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in aromatic regions .
  • High-field instruments (≥400 MHz) to enhance spectral resolution, as demonstrated in studies using Bruker DRX-400 .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model nitro group electron-withdrawing effects and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. How can researchers design experiments to assess the compound’s potential biological activity?

  • Methodological Answer :

  • Fluorescence labeling assays : Analogous nitrobenzo compounds (e.g., C6-NBD-Cer) are used in lipid trafficking studies via fluorescence microscopy .
  • Enzyme inhibition assays : Test interactions with nitroreductases using UV-Vis kinetic monitoring.
  • Cytotoxicity screening : Use MTT assays on cell lines, with dose-response curves to determine IC₅₀ values.

Q. What strategies address low yields in nitro-functionalized heterocycle synthesis?

  • Methodological Answer :

  • Optimize nitration conditions (e.g., mixed acid ratios, temperature control) to minimize byproducts.
  • Use directing groups (e.g., acetyl) to enhance regioselectivity during electrophilic substitution.
  • Monitor reaction progress via TLC with UV visualization, common in protocols for related compounds .

Q. How should conflicting elemental analysis data be interpreted?

  • Methodological Answer : Discrepancies ≥0.3% in C/H/N ratios suggest impurities or incomplete combustion. Re-run analyses with freshly recrystallized samples and cross-validate using high-resolution mass spectrometry (HRMS) .

Data Contradiction & Validation

Q. What steps are critical when reconciling inconsistent melting point data?

  • Methodological Answer :

  • Verify calibration of melting point apparatus (e.g., electrothermal model 9100) .
  • Compare with literature values for structurally similar nitroindoles (e.g., 6-Nitroindoline, mp 66–70°C ).
  • Perform DSC to detect polymorphic transitions or decomposition.

Tables for Methodological Reference

Technique Key Parameters Example Data from Evidence
IR Spectroscopy NO₂ stretch: 1520–1350 cm⁻¹Nitroindole carbonyl peaks
¹H NMR (DMSO-d6) δ 7.5–8.5 ppm (aromatic protons)Bruker DRX-400, 400 MHz
Elemental Analysis Acceptable deviation: ≤0.3% for C/H/NHeraeus CHN-Rapid analyzer
Mass Spectrometry Molecular ion: [M+H]⁺ at m/z 265 (example)HP 5937 MSD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.